Mercury, (neodecanoato-kappaO)phenyl-

Organomercury Toxicology Acute Toxicity Comparison Procurement Safety Profile

Mercury, (neodecanoato-kappaO)phenyl- (CAS 26545-49-3), systematically named (7,7-dimethyloctanoato-kappaO)(phenyl)mercury, is an arylmercury carboxylate with the molecular formula C₁₆H₂₄HgO₂ and a molecular weight of 448.96 g·mol⁻¹. It belongs to the class of phenylmercury compounds and is listed under EINECS 247-783-7.

Molecular Formula C16H24HgO2
Molecular Weight 448.95 g/mol
CAS No. 26545-49-3
Cat. No. B1603301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, (neodecanoato-kappaO)phenyl-
CAS26545-49-3
Molecular FormulaC16H24HgO2
Molecular Weight448.95 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)O[Hg]C1=CC=CC=C1
InChIInChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1
InChIKeyVAQXYTXEFDFLIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmercury Neodecanoate (CAS 26545-49-3) – Baseline Identity and Procurement-Relevant Classification


Mercury, (neodecanoato-kappaO)phenyl- (CAS 26545-49-3), systematically named (7,7-dimethyloctanoato-kappaO)(phenyl)mercury, is an arylmercury carboxylate with the molecular formula C₁₆H₂₄HgO₂ and a molecular weight of 448.96 g·mol⁻¹ [1][2]. It belongs to the class of phenylmercury compounds and is listed under EINECS 247-783-7. The substance is regulated under EU REACH Annex XVII Entry 62 alongside four closely related phenylmercury carboxylates (acetate, propionate, 2-ethylhexanoate, octanoate) [3]. Its principal industrial role has been as a latent-action catalyst for polyurethane (PUR) elastomer, adhesive, sealant and coating systems, where delayed curing is required to extend pot-life [4].

Catalyst type Latent-action arylmercury carboxylate for polyurethane systems.
Selection logic Neodecanoate ligand provides steric bulk for delayed curing and thermal robustness.
Regulatory context Subject to EU REACH Annex XVII Entry 62; source only from compliant supply chains.

Why Phenylmercury Neodecanoate Cannot Be Replaced by Simple In-Class Analogs Without Performance Penalty


Within the phenylmercury carboxylate family, the identity of the carboxylate ligand is not a trivial variable but a decisive determinant of catalytic latency, thermal robustness and hydrolytic stability. Phenylmercury neodecanoate is distinguished from its shorter-chain homologues (e.g., phenylmercury acetate) and from linear-alkyl analogs (e.g., phenylmercury octanoate) by its highly branched neodecanoate moiety, which introduces steric bulk and electronic effects that modulate the Hg–O bond lability required for controlled catalyst activation . Published kinetic and selectivity investigations confirm that phenylmercury neodecanoate exhibits a unique delayed-action profile relative to other organometallic catalysts, a property that cannot be replicated by swapping to another phenylmercury carboxylate or a conventional tin catalyst [1]. Furthermore, the REACH Annex XVII restriction that triggered a broad phase-out created a regulatory vacuum in which the performance characteristics of this specific catalyst were lost as users migrated to alternative chemistries without a functionally equivalent replacement [2].

This product
Branched neodecanoate ligand determines catalytic latency and thermal stability.
Simple analog
Shorter-chain or linear carboxylates (e.g., acetate, octanoate) may shift activation kinetics and reduce processing window.
This product
Reported as industrial latency benchmark for one-component PUR systems.
Conventional tin catalyst
DBTDL and related organotin catalysts may not provide sufficient pot-life for extended one-component shelf stability.

Quantitative Differentiation Evidence for Phenylmercury Neodecanoate vs. Closest Analogs and Alternatives


Lower Acute Oral Toxicity Compared to Phenylmercury Acetate (Rat LD₅₀ Data)

Phenylmercury neodecanoate exhibits a quantitatively measurable improvement in acute oral toxicity over the most widely studied phenylmercury carboxylate, phenylmercury acetate (CAS 62-38-4). A supplier technical datasheet reports an oral rat LD₅₀ of 56 mg·kg⁻¹ for phenylmercury neodecanoate, compared to the 40–45 mg·kg⁻¹ range typically quoted for phenylmercury acetate . This represents an approximately 25–40 % higher tolerated dose before lethality. The mitigation of acute hazard is attributed to the branched neodecanoate ligand, which alters bioavailability and systemic absorption kinetics .

Acute oral toxicity
Head-to-head
Rat LD₅₀ 56 mg·kg⁻¹
Reported higher tolerated dose vs. phenylmercury acetate.
Data to verify; supplier-reported rat model.
Organomercury Toxicology Acute Toxicity Comparison Procurement Safety Profile

Superior Thermal Stability of Phenylmercury Neodecanoate vs. Conventional Mercury Preservatives

Processing conditions in polyurethane manufacture often require sustained thermal exposure. Comparative specification data show that phenylmercury neodecanoate remains stable up to 200 °C, whereas conventional mercury-based preservatives degrade at approximately 150 °C . This 50 °C higher thermal stability threshold is attributed to the steric protection afforded by the highly branched C₁₀ neodecanoate ligand, which retards Hg–O bond scission and subsequent decomposition to Hg⁰ or Hg²⁺ . The parameter translates directly into a broader processing window for high-temperature curing cycles.

Thermal stability
Head-to-head
Stable up to 200 °C
Approx. 50 °C higher threshold vs. conventional mercury preservatives.
Specification-level data; confirm under process atmosphere.
Thermal Stability Organomercury Degradation High-Temperature Processing

Latent (Delayed-Action) Catalytic Profile – Superior Pot-Life vs. Tin-Based Polyurethane Catalysts

In one-component polyurethane systems, phenylmercury neodecanoate has been benchmarked as the archetypal delayed-action catalyst. Research published in Chemistry – A European Journal demonstrates that N-heterocyclic carbene (NHC)-based catalysts rivaled and, in selected formulations, exceeded the latency and catalytic activity of phenylmercury neodecanoate, while all tested compounds rivaled dibutyltin dilaurate (DBTDL) in activity but could not approach its latency [1]. Pseudo-second-order kinetics were observed for the reference organomercury catalyst, enabling extended pot-lifetimes that are unattainable with conventional Sn-based catalysts [1][2]. This latency is ligand-specific: the branched neodecanoate ligand retards the initial Hg-mediated isocyanate–alcohol reaction without sacrificing ultimate cure performance [3].

Catalytic latency
Cross-study comparable
Benchmark delayed-action profile
Ranked as industrial gold-standard latency reference for one-component PUR.
Pseudo-second-order kinetics; pot-life context.
Polyurethane Catalysis Latent Catalyst Pot-Life Extension Organomercury

Lower Water Solubility and Hydrolytic Stability vs. Shorter-Chain Phenylmercury Carboxylates

Environmental fate and worker exposure during aqueous formulation steps depend on water solubility and hydrolytic lability. Phenylmercury neodecanoate exhibits a water solubility of 0.5 g·L⁻¹ at 20 °C, markedly lower than the 1.2 g·L⁻¹ typical of conventional mercury preservatives — a 58 % reduction in aqueous solubility . The branched neodecanoate ligand increases the octanol–water partition coefficient (log Kow), reducing the fraction of bioavailable, dissolved organomercury species releasable into the aqueous phase. This property is structurally driven and cannot be replicated by simple linear carboxylates such as acetate or octanoate .

Water solubility
Head-to-head
0.5 g·L⁻¹ at 20 °C
58 % lower aqueous solubility vs. shorter-chain carboxylates.
May reduce leaching potential; regulatory exposure context.
Hydrolytic Stability Water Solubility Organomercury Leaching

Higher Purity Grade Availability vs. Conventional Mercury Preservatives – Implications for Reproducibility

Industrial-grade phenylmercury neodecanoate is supplied at ≥98 % purity, whereas conventional mercury preservatives are typically available only at 90–95 % purity . The ≥3–8 percentage-point purity advantage reduces batch-to-batch variability in catalytic activity and toxicological profiling. This differential becomes material in applications such as one-component polyurethane sealants and elastomers, where catalyst concentration is low (typically 0.05–0.5 wt%) and small variations in active substance content can lead to significant shifts in gel time and final mechanical properties .

Purity grade
Head-to-head
≥98 % (Hg 25±0.5 %)
3–8 percentage-point purity advantage over generic 90–95 % preservatives.
Industrial specification; supports formulation reproducibility.
Chemical Purity Industrial Grade Specification Formulation Reproducibility

Application Scenarios Where Phenylmercury Neodecanoate Differentiation Directly Influences Selection


One-Component Polyurethane Elastomer Systems Requiring Extended Pot-Life

In moisture-curing one-component PUR elastomers used for sealants and adhesives, the delayed-action (latent) catalytic profile of phenylmercury neodecanoate is essential. Standard tin catalysts such as DBTDL accelerate gelation too rapidly, leading to unacceptably short working times. The organomercury latency extends pot-life while ensuring rapid final cure once the system is applied and exposed to ambient moisture . This application scenario is directly supported by latency benchmarking published in Chemistry – A European Journal [1], where phenylmercury neodecanoate was designated as the industrial gold-standard latent catalyst against which all replacements are assessed.

High-Temperature Polyurethane Coating Curing Processes

Polyurethane coating systems that require forced-air or infrared-curing at temperatures approaching 200 °C benefit from the thermal stability of phenylmercury neodecanoate (stable up to 200 °C vs. 150 °C for conventional mercury preservatives ). The 50 °C greater thermal window prevents premature catalyst decomposition that would release elemental mercury, degrade catalytic activity and compromise coating integrity. This property has historically positioned phenylmercury neodecanoate as the catalyst of choice for syntactic polyurethane elastomers used in subsea pipeline insulation, where processing conditions are demanding [1].

Aqueous Industrial Formulations with Restricted Leaching Requirements

In water-based coatings, adhesives and polymer emulsions where organomercury compounds historically served as both in-can preservatives and latent catalysts, the 58 % lower water solubility of phenylmercury neodecanoate (0.5 g·L⁻¹ vs. 1.2 g·L⁻¹ for conventional mercury preservatives ) reduces the proportion of bioavailable organomercury species that could leach into aqueous waste streams. This differentiation is material for compliance with the 0.01 % weight-threshold mercury restriction under REACH Annex XVII Entry 62 [1], as lower solubility contributes to lower exposure risk in end-of-life scenarios.

Precision Formulations Requiring Tight Catalyst Activity Control

Industrial polyurethane systems that demand reproducible gel times and mechanical properties — such as structural adhesives, high-performance elastomers and optical-grade coatings — directly benefit from the ≥98 % purity specification and tight mercury content tolerance (25 ± 0.5 % w/w ) characteristic of phenylmercury neodecanoate supply. For a catalyst typically loaded at 0.1–0.3 wt% of the total formulation, the 3–8 percentage-point purity advantage over generic 90–95 % purity mercury preservatives eliminates a significant source of batch-to-batch variation that would otherwise manifest as inconsistent cure profiles [1].

Application
Selection Property
Validation Focus
One-component PUR elastomer systems
Latent catalytic profile
Pot-life extension benchmark
High-temperature PUR coating curing
Thermal stability margin
Processing window up to 200 °C
Aqueous industrial formulations
Reduced water solubility
Leaching and exposure risk review
Precision catalyst loading
High purity and tight Hg tolerance
Batch-to-batch cure reproducibility

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